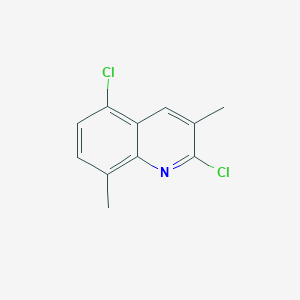

2,5-Dichloro-3,8-dimethylquinoline

Description

BenchChem offers high-quality 2,5-Dichloro-3,8-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-3,8-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-3-4-9(12)8-5-7(2)11(13)14-10(6)8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMIHGPHXWRAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588933 | |

| Record name | 2,5-Dichloro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-23-4 | |

| Record name | 2,5-Dichloro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Legacy of the Quinoline Scaffold: From Fever Bark to Precision Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most prolific and versatile platforms in the history of medicinal chemistry.[1][2] First discovered in nature within the bark of the Cinchona tree, its derivatives have been instrumental in combating infectious diseases that have plagued humanity for centuries.[3] Today, its "privileged structure" status is firmly established, serving as the foundational core for a vast array of therapeutics spanning antimalarials, antibiotics, anticancer agents, and more.[4][5][6] This guide provides a technical exploration of the discovery, history, and synthetic evolution of novel quinoline derivatives, offering field-proven insights for professionals engaged in drug development. We will delve into the causality behind key synthetic choices, the mechanistic underpinnings of their therapeutic actions, and the future directions of this remarkable heterocyclic system.

Historical Roots: The Dawn of Quinoline Chemistry

The story of quinoline begins not in a laboratory, but in the forests of South America. For centuries, indigenous populations used the bark of the Cinchona tree to treat fevers.[3] This traditional knowledge led to the isolation of its active alkaloid, quinine , by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820.[7] Quinine became the first effective treatment for malaria and remained the standard of care until the 1940s.[7][8]

The immense therapeutic importance of quinine spurred intense investigation into its chemical structure and the development of synthetic alternatives, especially when wartime pressures disrupted natural supply lines.[9] The fundamental quinoline structure was first isolated from coal tar by F.F. Runge in 1834.[10] However, it was the need for reliable synthetic routes that gave birth to some of the most enduring named reactions in organic chemistry, laying the groundwork for the explosion of quinoline-based drug discovery.

The Bedrock of Innovation: Classical Synthetic Methodologies

The ability to construct the quinoline core with diverse substitution patterns is fundamental to its utility. Several classical methods, developed in the late 19th century, remain cornerstones of quinoline synthesis.[10] Understanding these reactions provides insight into the logic of heterocyclic chemistry.

The Skraup Synthesis (1880)

The Skraup synthesis is a powerful, albeit often vigorous, method for preparing quinolines.[11] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[11][12]

-

Core Directive: The reaction's driving force is the acid-catalyzed dehydration of glycerol to form acrolein (an α,β-unsaturated aldehyde). This is followed by a conjugate addition of the aniline, cyclization, and finally, oxidation to the aromatic quinoline.[10][12]

-

Experimental Causality:

-

Sulfuric Acid: Acts as both a dehydrating agent for glycerol and a catalyst for the cyclization step.

-

Oxidizing Agent: Nitrobenzene is commonly used and can also serve as a solvent.[12] Arsenic acid is a milder alternative.[11] The oxidation step is crucial to convert the 1,2-dihydroquinoline intermediate into the stable aromatic quinoline.[10]

-

Moderators: The reaction can be notoriously exothermic.[12] The addition of moderators like ferrous sulfate is a critical safety and control measure.[11]

-

Caption: General experimental workflow of the Skraup Synthesis.

The Doebner-von Miller Reaction (1881)

This reaction is a versatile modification of the Skraup synthesis, allowing for the preparation of substituted quinolines.[13] It utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[13][14]

-

Core Directive: The key difference is the direct use of a pre-formed or in-situ generated α,β-unsaturated carbonyl compound instead of glycerol. This allows for greater control over the substitution pattern on the resulting pyridine ring of the quinoline.[10]

-

Experimental Causality: Lewis acids (e.g., tin tetrachloride) or Brønsted acids (e.g., hydrochloric acid, p-toluenesulfonic acid) are used to catalyze the reaction.[13] The mechanism involves conjugate addition, cyclization, and oxidation, similar to the Skraup synthesis.[13]

The Combes Synthesis (1888)

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines.[15][16]

-

Core Directive: The reaction involves the acid-catalyzed condensation of an aromatic amine with a 1,3-diketone.[15][17]

-

Experimental Causality: The reaction proceeds in two main stages. First, a Schiff base is formed, which then tautomerizes to a more stable enamine intermediate. The second stage is a rate-determining, acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), followed by dehydration to yield the final quinoline product.[16] Strong acids like sulfuric acid or polyphosphoric acid are required to drive the final cyclodehydration step.[15]

Caption: Key mechanistic steps of the Combes Quinoline Synthesis.

The Gould-Jacobs Reaction (1939)

This reaction is particularly valuable for the synthesis of 4-hydroxyquinoline (4-quinolone) derivatives, which are the core of quinolone antibiotics.[18][19]

-

Core Directive: The Gould-Jacobs reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate, EMME).[18][20] This is followed by a thermal cyclization, saponification, and finally decarboxylation.[18]

-

Experimental Causality: The initial condensation forms an anilidomethylenemalonic ester. The subsequent cyclization requires high temperatures (often >250 °C) and is the critical ring-forming step.[19][21] Modern protocols often use microwave irradiation to shorten reaction times and improve yields, or milder catalysts like Eaton's reagent for the cyclization step.[20][21]

| Classical Synthesis | Key Reactants | Primary Product Type | Typical Conditions |

| Skraup | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Strong Acid (H₂SO₄), High Temp.[12] |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | Acid Catalyst (Lewis or Brønsted)[13] |

| Combes | Aniline, 1,3-Diketone | 2,4-Disubstituted Quinolines | Strong Acid (H₂SO₄), Heat[15] |

| Gould-Jacobs | Aniline, Malonic Ester Derivative | 4-Hydroxyquinolines (4-Quinolones) | High Temp. Thermal Cyclization[18][19] |

Table 1: Comparison of classical quinoline synthesis methodologies.

Therapeutic Evolution: From a Single Disease to a Spectrum of Activity

The synthetic versatility of the quinoline scaffold allowed chemists to systematically modify its structure, leading to the discovery of derivatives with a wide range of pharmacological activities.

Antimalarial Agents: The Original Breakthrough

The development of synthetic quinoline antimalarials was a landmark in 20th-century medicine.

-

Key Compounds: Following quinine, German scientists developed the 8-aminoquinoline pamaquine and later the 4-aminoquinoline chloroquine in the 1930s.[9][22] Chloroquine proved highly effective and safer, becoming a cornerstone of malaria treatment for decades.[3][8] Other important quinolines include mefloquine and primaquine, the latter of which is still used to eradicate dormant liver stages of certain malaria parasites.[3][23]

-

Mechanism of Action: During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme.[24][25] The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[26][27] Quinolines like chloroquine are weak bases that accumulate to high concentrations in the parasite's acidic food vacuole.[23][24] There, they are thought to act by capping the growing hemozoin crystals, preventing further polymerization.[27] This leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death.[24][25]

Caption: Mechanism of action for quinoline antimalarials.

Antibacterial Agents: The Rise of the (Fluoro)quinolones

The discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, marked the birth of the quinolone class of antibiotics.[28][29]

-

Key Compounds: While nalidixic acid had a limited spectrum, the addition of a fluorine atom at position 6 and a piperazine ring at position 7 dramatically increased potency and broadened the spectrum of activity, leading to the "fluoroquinolones" like norfloxacin and ciprofloxacin .[29]

-

Mechanism of Action: Fluoroquinolones are potent inhibitors of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[29][30] These enzymes are critical for managing DNA supercoiling, replication, and segregation during cell division. By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, leading to a cascade of events that halt DNA replication and trigger cell death.

Anticancer Agents: A Multifaceted Attack

The quinoline scaffold has proven to be a fertile ground for the development of anticancer agents, which exploit a variety of mechanisms to combat malignant cells.[1][31]

-

Mechanisms of Action:

-

Kinase Inhibition: Many quinoline derivatives are designed to inhibit specific protein kinases that are overactive in cancer cells, blocking signaling pathways that drive cell proliferation and survival.[5][32]

-

Topoisomerase Inhibition: Similar to their antibacterial counterparts, some anticancer quinolines interfere with human topoisomerase enzymes, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1][33]

-

Tubulin Polymerization Inhibition: Certain derivatives can disrupt the dynamics of microtubules by inhibiting tubulin polymerization, which is essential for forming the mitotic spindle during cell division. This leads to cell cycle arrest and apoptosis.[32][33]

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to insert themselves between the base pairs of DNA, interfering with replication and transcription processes.[1][32]

-

Anti-Angiogenesis: Some quinolines can inhibit the formation of new blood vessels (angiogenesis), which are necessary to supply tumors with nutrients and oxygen.[1]

-

Caption: Multiple mechanisms of action for quinoline-based anticancer agents.

Detailed Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details a self-validating protocol for a classical synthesis.

Protocol 1: The Skraup Synthesis of Quinoline

This protocol describes the synthesis of the parent quinoline molecule from aniline. It is a classic yet effective method that illustrates fundamental principles of heterocyclic synthesis.

Warning: This reaction is notoriously exothermic and can become violent if not controlled. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (safety glasses, lab coat, gloves) and a blast shield is recommended.

Materials:

-

Aniline (freshly distilled)

-

Glycerol (anhydrous)

-

Nitrobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (optional, as a moderator)

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Water

-

Organic solvent for extraction (e.g., dichloromethane)

Step-by-Step Methodology:

-

Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer in a heating mantle.

-

Charging the Flask: To the flask, add aniline and ferrous sulfate heptahydrate (if used).

-

Addition of Reactants: Begin stirring the mixture and slowly add concentrated sulfuric acid through the dropping funnel. The mixture will heat up.

-

Glycerol Addition: Once the sulfuric acid has been added, slowly add the glycerol to the mixture, maintaining vigorous stirring.

-

Heating: Gently heat the mixture. The reaction will become exothermic.[12] Control the heating to maintain a steady reflux, typically around 140-150°C, for 3-4 hours.[12]

-

Workup - Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing water.

-

Neutralization: Cool the diluted mixture in an ice bath. Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until it is strongly alkaline. This step will precipitate the crude quinoline and other byproducts.

-

Isolation (Steam Distillation): The crude quinoline is often purified by steam distillation from the reaction mixture. Collect the distillate, which will consist of an aqueous layer and an oily layer of quinoline and unreacted nitrobenzene.

-

Extraction: Separate the organic layer from the distillate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover any dissolved product. Combine the organic layers.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The resulting crude quinoline can be further purified by vacuum distillation.

Modern Frontiers and Future Outlook

While the classical syntheses are robust, modern drug discovery demands greater efficiency, diversity, and sustainability.

-

Multicomponent Reactions (MCRs): Strategies like the Povarov and Ugi reactions are being employed to construct complex quinoline scaffolds in a single step from multiple starting materials, showcasing high atom economy.[34]

-

Novel Catalysis: The use of transition metals (e.g., gold, copper) and green catalysts has enabled milder reaction conditions and novel synthetic pathways.[34]

-

Molecular Hybridization: A promising strategy involves creating hybrid molecules where the quinoline scaffold is linked to another pharmacophore. This can produce dual-action drugs that address multiple targets simultaneously, potentially overcoming drug resistance.[30]

The quinoline scaffold's journey from a natural remedy to a cornerstone of synthetic medicinal chemistry is a testament to its structural elegance and versatility. Its ability to interact with a wide array of biological targets ensures that it will remain an indispensable tool for developing next-generation therapeutics to address pressing global health challenges in oncology, infectious disease, and beyond.[4]

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Books.

- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.). BenchChem.

- Combes quinoline synthesis. (n.d.). Google Books.

- Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia.

- Bray, P. G., Ward, S. A., & O'Neill, P. M. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.

- Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways. (n.d.). Malaria Parasite Metabolic Pathways.

- Skraup reaction - Wikipedia. (n.d.). Wikipedia.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). IIP Series.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Semantic Scholar.

- A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research. (2014). Global Research Online.

- synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Slideshare.

- Doebner–Miller reaction - Wikipedia. (n.d.). Wikipedia.

- Combes quinoline synthesis - Wikipedia. (n.d.). Wikipedia.

- Liu, N., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - NIH.

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025). MDPI.

- Mandal, A. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Royal Society of Chemistry.

- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.). ResearchSpace@UKZN.

- Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). The Pharma Innovation.

- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Pharmaguideline.

- Combes Quinoline Synthesis PDF - Scribd. (n.d.). Scribd.

- Musiol, R. (2025). Quinolon-4-ones: Methods of Synthesis and Application in Medicine. PMC.

- The mechanism of action of quinolines and related anti-malarial drugs - Sabinet African Journals. (n.d.). Sabinet African Journals.

- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.

- Full article: A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds - Taylor & Francis. (2023). Taylor & Francis.

- Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics - Auctores | Journals. (2024). Auctores | Journals.

- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). ResearchGate.

- New Developments in the Quinolone Class of Antibacterial Drugs. (2020). IntechOpen.

- (PDF) Anticancer Activity of Quinoline Derivatives; An Overview - Academia.edu. (n.d.). Academia.edu.

- History of antimalarial drugs - Medicines for Malaria Venture. (n.d.). Medicines for Malaria Venture.

- Gould-Jacobs Reaction. (n.d.). Cambridge University Press.

- Doebner-Miller Reaction - SynArchive. (n.d.). SynArchive.

- Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Slideshare.

- Recent Progress in the Synthesis of Quinolines - PubMed. (n.d.). PubMed.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025). PMC.

- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Biotage.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2021). ACS Publications.

- Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022). International Journal of Pharmaceutical Sciences Review and Research.

- Recent Developments on Antimicrobial Quinoline Chemistry - ResearchGate. (2015). ResearchGate.

- History of Malaria Chemotherapy - Quinacrine.org. (n.d.). Quinacrine.org.

- Quinolones Chemistry and its Therapeutic Activities. (2010). International Journal of Pharmaceutical Sciences Review and Research.

- Quinine - Wikipedia. (n.d.). Wikipedia.

- Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC. (2022). PMC.

- Yadav, P., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.

- Solomon, V. R., & Lee, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed.

- Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry - Books. (2015). Royal Society of Chemistry.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. chemijournal.com [chemijournal.com]

- 5. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Quinine - Wikipedia [en.wikipedia.org]

- 8. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 9. quinacrine.org [quinacrine.org]

- 10. iipseries.org [iipseries.org]

- 11. Skraup reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 14. synarchive.com [synarchive.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 17. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 18. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 19. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. ablelab.eu [ablelab.eu]

- 22. Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journals.co.za [journals.co.za]

- 26. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 27. pnas.org [pnas.org]

- 28. Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics | Auctores [auctoresonline.com]

- 29. rjptonline.org [rjptonline.org]

- 30. benthamdirect.com [benthamdirect.com]

- 31. (PDF) Anticancer Activity of Quinoline Derivatives; An Overview [academia.edu]

- 32. ijmphs.com [ijmphs.com]

- 33. globalresearchonline.net [globalresearchonline.net]

- 34. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]

Introduction: The Significance of Substituted Quinolines and a Proposed Synthetic Strategy

An Application Note and Laboratory Protocol for the Synthesis of 2,5-Dichloro-3,8-dimethylquinoline

The quinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Many quinoline derivatives exhibit significant biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, making them a focal point of drug discovery and development programs.[1] The targeted synthesis of quinolines with specific substitution patterns is crucial for modulating their physicochemical properties and pharmacological effects. Halogenated quinolines, in particular, are of immense interest as the halogen atoms can enhance bioactivity and serve as synthetic handles for further molecular elaboration.[1]

This document provides a detailed protocol for the proposed laboratory synthesis of 2,5-Dichloro-3,8-dimethylquinoline, a novel polysubstituted quinoline. As a direct, published synthetic route for this specific molecule is not available, this guide leverages the principles of the robust and versatile Friedländer Quinoline Synthesis .[2][3][4] This classical reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, providing a direct and efficient pathway to the quinoline core.[5]

Our proposed strategy involves the reaction of 2-amino-5-chloro-3-methylacetophenone with 3-chloro-2-butanone . This approach is designed to strategically install the desired substituents around the quinoline nucleus. This document offers a comprehensive, step-by-step methodology, an explanation of the reaction mechanism, and the necessary data for its successful implementation by researchers in organic synthesis and medicinal chemistry.

Reaction Mechanism: The Friedländer Synthesis

The Friedländer synthesis proceeds via a sequence of condensation and cyclodehydration steps. Two primary mechanistic pathways are generally accepted, depending on the initial rate-limiting step.[3]

-

Aldol Condensation Pathway: The reaction initiates with an aldol-type condensation between the α-methylene ketone (3-chloro-2-butanone) and the carbonyl group of the 2-aminoaryl ketone (2-amino-5-chloro-3-methylacetophenone). This is followed by dehydration to form an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, yields the quinoline ring.[2]

-

Schiff Base Formation Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of the α-methylene ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.[3]

Acid or base catalysis is typically employed to facilitate these steps.[6] The choice of catalyst can influence reaction rates and, in some cases, the regioselectivity of the condensation.[2]

Proposed Synthesis of Starting Materials

The successful synthesis of the target molecule is contingent on the availability of the key starting materials. While 3-chloro-2-butanone is commercially available, 2-amino-5-chloro-3-methylacetophenone may require a multi-step synthesis.

Synthesis of 2-amino-5-chloro-3-methylacetophenone (Starting Material 1)

A plausible route to this starting material begins with the commercially available 2-amino-3-methylbenzoic acid.

-

Chlorination: The first step involves the selective chlorination of 2-amino-3-methylbenzoic acid to yield 2-amino-5-chloro-3-methylbenzoic acid. This can be achieved using reagents such as N-chlorosuccinimide (NCS) in a suitable solvent like DMF or by bubbling chlorine gas through a solution in a chlorinated solvent.[7][8]

-

Conversion to Acetophenone: The resulting carboxylic acid can then be converted to the corresponding methyl ketone. A reliable method for this transformation is the Weinreb ketone synthesis. This involves converting the carboxylic acid to its corresponding Weinreb amide (N-methoxy-N-methylamide) followed by treatment with a methyl Grignard reagent (CH₃MgBr) or methyllithium (CH₃Li). This two-step procedure is known for its high yield and prevention of over-addition to form a tertiary alcohol.

3-chloro-2-butanone (Starting Material 2)

3-Chloro-2-butanone is a known α-chloro ketone that can be synthesized or procured commercially.[9] It is a valuable reagent in various synthetic pathways.[9] One documented synthesis involves the chlorination of 2-butanone using reagents like cupric chloride and hydrogen peroxide in the presence of hydrochloric acid.[10]

Experimental Protocol: Synthesis of 2,5-Dichloro-3,8-dimethylquinoline

This protocol details the proposed Friedländer condensation to yield the target compound.

Materials and Reagents:

-

2-amino-5-chloro-3-methylacetophenone (1.0 eq)

-

3-chloro-2-butanone (1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.2 eq) or another suitable acid catalyst

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 2-amino-5-chloro-3-methylacetophenone (1.0 mmol, 183.62 g/mol ).

-

Addition of Reagents: Add anhydrous toluene (40 mL), followed by 3-chloro-2-butanone (1.2 mmol, 106.55 g/mol ) and p-toluenesulfonic acid (0.2 mmol, 172.20 g/mol ).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110-111°C for toluene). The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). Water will be collected in the Dean-Stark trap as the reaction proceeds, driving the equilibrium towards product formation. The reaction is expected to run for 12-24 hours, or until TLC analysis indicates the consumption of the limiting starting material.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure 2,5-Dichloro-3,8-dimethylquinoline.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthesis.

| Parameter | Value | Notes |

| Starting Material 1 | 2-amino-5-chloro-3-methylacetophenone | 1.0 mmol |

| Starting Material 2 | 3-chloro-2-butanone | 1.2 mmol |

| Catalyst | p-Toluenesulfonic acid | 0.2 mmol |

| Solvent | Anhydrous Toluene | ~40 mL |

| Temperature | Reflux (~111 °C) | |

| Reaction Time | 12-24 hours | Monitor by TLC |

| Expected Yield | 60-80% | Based on similar Friedländer syntheses |

Visualizations

Proposed Synthetic Scheme

Caption: Proposed reaction scheme for the synthesis of 2,5-Dichloro-3,8-dimethylquinoline.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety and Handling

-

3-chloro-2-butanone is a flammable liquid and is toxic if swallowed. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toluene is a flammable liquid and can cause skin and eye irritation. It is also a known reproductive toxin. All handling should be done in a fume hood.

-

p-Toluenesulfonic acid is corrosive and can cause severe skin burns and eye damage. Handle with care.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure anhydrous conditions.

Conclusion

This document outlines a robust and plausible protocol for the synthesis of 2,5-Dichloro-3,8-dimethylquinoline based on the well-established Friedländer synthesis. By providing a detailed step-by-step procedure, mechanistic insights, and a clear workflow, this guide aims to empower researchers in the fields of organic synthesis, medicinal chemistry, and drug development to access this novel and potentially valuable chemical entity. The successful synthesis and subsequent biological evaluation of this compound could lead to new discoveries in various therapeutic areas.

References

- Smidt, J., Rüttinger, R., Kojer, H., & Sieber, R. (1964). U.S. Patent No. 3,144,488. Washington, DC: U.S. Patent and Trademark Office.

-

Voskressensky, L. G., et al. (2011). 3-haloquinolines by Friedländer reaction of α-haloketones. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

SynArchive. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

- Google Patents. (n.d.). CN1466561A - A method for preparing α' chloroketones.

-

Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 52(8), 2743-2760. Retrieved from [Link]

-

Jentsch, N. G., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2529–2536. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

Aswale, S. R., et al. (2012). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 24(12), 5671-5673. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

-

Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(18), 5275–5281. Retrieved from [Link]

-

SlideShare. (n.d.). Chemical Reactions of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. organicreactions.org [organicreactions.org]

- 6. iipseries.org [iipseries.org]

- 7. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid [quickcompany.in]

- 9. 3-chloro-2-butanone (4091-39-8) at Nordmann - nordmann.global [nordmann.global]

- 10. 3-Chloro-2-butanone synthesis - chemicalbook [chemicalbook.com]

Application Notes & Protocols: Unlocking the Therapeutic Potential of the 2,5-Dichloro-3,8-dimethylquinoline Scaffold in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its rigid, aromatic structure serves as a versatile template for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2][3][4] Quinoline derivatives are the core of numerous approved drugs, demonstrating efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][5]

This guide focuses on the specific, yet representative, scaffold of 2,5-dichloro-3,8-dimethylquinoline . While dedicated literature on this exact molecule is limited, its structural features—a halogenated and alkylated quinoline core—are hallmarks of many potent therapeutic agents. By examining the well-established biological activities and mechanisms of closely related substituted quinolines, we can project the potential applications of this scaffold and provide robust protocols for its investigation. This document serves as a technical framework for researchers aiming to synthesize, evaluate, and develop novel drug candidates based on this promising chemical architecture.

Part 1: Synthesis and Chemical Profile of 2,5-Dichloro-3,8-dimethylquinoline

The strategic placement of chloro and methyl groups on the quinoline core is expected to significantly influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with biological targets. The chloro groups, being electron-withdrawing, can enhance binding affinity through halogen bonding and alter metabolic stability, while the methyl groups can provide crucial van der Waals interactions within a target's active site and improve oral bioavailability.

Proposed Synthetic Pathway: Modified Friedländer Annulation

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, provides a direct and efficient route to substituted quinolines.[6] A proposed pathway for the target compound is outlined below.

Caption: Proposed workflow for the synthesis of 2,5-dichloro-3,8-dimethylquinoline.

Protocol 1: Synthesis via Microwave-Assisted Friedländer Reaction

Microwave-assisted organic synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and higher purity of the final product, aligning with the principles of green chemistry.[7]

Objective: To synthesize 2,5-dichloro-3,8-dimethylquinoline from 2-amino-6-chloro-3-methylbenzaldehyde and 4-chloro-2-pentanone.

Materials:

-

2-amino-6-chloro-3-methylbenzaldehyde (1 mmol)

-

4-chloro-2-pentanone (1.2 mmol)

-

Ethanol (5 mL)

-

Piperidine (catalytic amount, ~0.1 mmol)

-

Microwave reactor vials (10 mL)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate/Hexane solvent system for TLC

Procedure:

-

Reactant Preparation: In a 10 mL microwave reactor vial, combine 2-amino-6-chloro-3-methylbenzaldehyde (1 mmol), 4-chloro-2-pentanone (1.2 mmol), and ethanol (5 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture. The base catalyzes the initial condensation reaction.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes. The elevated temperature and pressure facilitate the condensation and subsequent cyclization/dehydration in a single step.

-

Reaction Monitoring: Monitor the reaction's progress by TLC, using an appropriate ethyl acetate/hexane mixture as the mobile phase. The disappearance of the starting aldehyde is a key indicator of reaction completion.

-

Work-up and Purification: a. After completion, cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure. c. Purify the crude residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the target compound. d. Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Applications in Oncology

The quinoline scaffold is a cornerstone of modern anticancer drug design.[8][9] Derivatives have been shown to exert cytotoxic effects through diverse mechanisms, including the inhibition of critical cell signaling enzymes and interference with DNA replication.[10][11]

Potential Mechanism of Action: Tyrosine Kinase Inhibition

Many cancers are driven by the aberrant activity of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[10] These enzymes are critical nodes in signaling pathways that control cell growth, proliferation, and survival. Quinolines can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby halting the oncogenic signaling cascade.[10]

Caption: Inhibition of EGFR signaling by a quinoline-based compound.

Application Note & Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing the cytotoxic or anti-proliferative effects of a compound.[10] It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2,5-dichloro-3,8-dimethylquinoline against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

2,5-dichloro-3,8-dimethylquinoline (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include vehicle control (DMSO) and untreated control wells. Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

| Hypothetical Data: Cytotoxicity of 2,5-Dichloro-3,8-dimethylquinoline | |

| Cancer Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | 5.2 |

| HCT-116 (Colon) | 2.8 |

| A549 (Lung) | 7.5 |

| PC-3 (Prostate) | 4.1 |

Part 3: Applications in Infectious Diseases

From the discovery of quinine to the development of modern fluoroquinolones, quinolines have a storied history in combating infectious diseases.[1][11] Their primary antibacterial mechanism involves the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are essential for DNA replication, repair, and segregation.[10]

Application Note & Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent. It is defined as the lowest concentration of the compound that prevents visible growth of a microorganism.

Objective: To determine the MIC of 2,5-dichloro-3,8-dimethylquinoline against Gram-positive and Gram-negative bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates (U-bottom)

-

2,5-dichloro-3,8-dimethylquinoline (stock solution in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Compound Dilution: In well 1, add 100 µL of the quinoline compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculation: Prepare a diluted bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

| Hypothetical Data: Antimicrobial Activity of 2,5-Dichloro-3,8-dimethylquinoline | |

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 4 |

| Escherichia coli (Gram-negative) | 16 |

| Pseudomonas aeruginosa (Gram-negative) | >64 |

| Candida albicans (Fungus) | 8 |

Part 4: Applications in Anti-Inflammatory Research

Chronic inflammation is an underlying factor in numerous diseases, and compounds that can modulate inflammatory pathways are of high therapeutic value.[12] Quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[5][13]

Application Note & Protocol 4: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[10] Injection of carrageenan into the rodent paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Objective: To evaluate the in vivo acute anti-inflammatory activity of 2,5-dichloro-3,8-dimethylquinoline.

Materials:

-

Wistar rats or Swiss albino mice (fasted overnight)

-

Carrageenan solution (1% w/v in sterile saline)

-

2,5-dichloro-3,8-dimethylquinoline (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer for paw volume measurement

Procedure:

-

Animal Grouping: Divide animals into groups: Vehicle Control, Positive Control, and Test Compound (at least two different doses, e.g., 25 and 50 mg/kg).

-

Initial Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (this is the t=0 reading).

-

Compound Administration: Administer the respective compounds or vehicle to each group, typically via oral gavage, 60 minutes before inducing inflammation.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

-

Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., every hour for 4 hours).

-

Data Analysis: a. Calculate the edema volume at each time point by subtracting the initial paw volume from the post-treatment volume. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100. c. Analyze the results using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

The 2,5-dichloro-3,8-dimethylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. Based on extensive evidence from the broader quinoline class, this structure has significant potential for applications in oncology, infectious diseases, and inflammation. The protocols detailed in this guide provide a clear, logical, and experimentally sound framework for initiating the preclinical evaluation of this compound and its future analogs.

Further research should focus on structure-activity relationship (SAR) studies, where systematic modifications to the substituents at various positions of the quinoline ring can be correlated with changes in biological activity. This iterative process of synthesis and biological testing is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new and effective medicines.

References

- BenchChem. (2025).

- BenchChem. (2025).

- Organic Chemistry Portal. Synthesis of quinolines.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Adimule, V. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

- Azenha, C. et al. (2021). 260 quinolones for applications in medicinal chemistry: synthesis and structure.

- Al-Ostath, A. et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.

- BenchChem. (2025). The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide.

- RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- Bräse, S. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. The Royal Society of Chemistry.

- Slideshare.

- Kumar, S. et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.

- Unknown Source. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review.

- Kumar, A. et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

- BenchChem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals.

- Kaur, H. et al. (2009).

- Al-Samydai, A. et al. (2016).

- Request PDF. (Unknown). Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Note: Use of 2,5-Dichloro-3,8-dimethylquinoline as a Fluorogenic Derivatization Reagent

Introduction & Principle

2,5-Dichloro-3,8-dimethylquinoline (CAS: 948291-23-4) is a specialized heterocyclic building block that functions as a fluorogenic derivatization reagent . Unlike "always-on" fluorophores (e.g., Fluorescein), this compound is weakly fluorescent in its native state but undergoes a significant fluorescence enhancement ("turn-on" effect) upon nucleophilic substitution.

The molecule features a reactive chlorine atom at the C2 position, activated by the adjacent ring nitrogen. This electrophilic center allows for rapid Nucleophilic Aromatic Substitution (SNAr) with primary amines, thiols, or hydrazines found in biological targets (proteins, peptides, glycans). The resulting 2-amino- or 2-thio-quinoline product exhibits strong fluorescence due to the restoration of internal charge transfer (ICT) mechanisms and rigidification of the scaffold.

Key Features

-

Target Specificity: Primary Amines (-NH₂), Thiols (-SH).

-

Mechanism: SNAr displacement of the 2-Chloro group.

-

Spectral Profile (Predicted): Excitation

nm; Emission -

Solubility: Lipophilic; requires organic co-solvent (DMSO/DMF) for aqueous labeling.

Mechanism of Action

The utility of 2,5-Dichloro-3,8-dimethylquinoline relies on the differential reactivity of its two chlorine substituents. The chlorine at position C2 is highly reactive due to the electron-deficient nature of the pyridine ring component. The chlorine at position C5 and the methyl groups at C3/C8 remain stable under mild labeling conditions, serving to modulate the lipophilicity and spectral properties of the final fluorophore.

Reaction Scheme (DOT Visualization)

Caption: Mechanism of fluorogenic activation via SNAr displacement of the C2-Chlorine.

Applications

-

HPLC Derivatization: Pre-column labeling of amino acids, polyamines, and small peptides to enable fluorescence detection (FLD) with high sensitivity (femtomole range).

-

Protein Labeling: Covalent attachment to Lysine residues or N-termini to create fluorescent protein conjugates for tracking or binding assays.

-

Glycan Analysis: Labeling of aminated glycans (via reductive amination precursors) for hydrophilic interaction liquid chromatography (HILIC).

Experimental Protocol: Protein/Peptide Labeling

Materials Required[1][2][3][4][5][6][7][8][9]

-

Probe Stock: 2,5-Dichloro-3,8-dimethylquinoline (10 mM in anhydrous DMSO).

-

Reaction Buffer: 0.1 M Sodium Borate buffer (pH 9.0) or 0.1 M Na₂CO₃ (pH 9.5).

-

Target Protein: BSA or specific antibody (1–5 mg/mL in PBS, free of Tris/Glycine).

-

Purification: PD-10 Desalting Columns or Dialysis Cassettes (10k MWCO).

Step-by-Step Methodology

Step 1: Probe Preparation

Dissolve 2.26 mg of 2,5-Dichloro-3,8-dimethylquinoline (MW ≈ 226.1 g/mol ) in 1 mL of anhydrous DMSO. Vortex until fully dissolved.

-

Note: Store in the dark at -20°C. Stable for 1 month.

Step 2: Conjugation Reaction

-

Dilute the protein sample to 2 mg/mL in Borate Buffer (pH 9.0) .

-

Critical: Avoid buffers containing primary amines (Tris, Glycine) as they will compete with the protein for the probe.

-

-

Add the Probe Stock to the protein solution at a 10:1 to 20:1 molar excess (Probe:Protein).

-

Example: For 1 mL of IgG (150 kDa, ~13 µM), add ~20 µL of 10 mM Probe Stock (200 µM final).

-

-

Add DMSO if necessary to keep the probe soluble (final DMSO concentration < 10%).

-

Incubate at 40–50°C for 2–4 hours or 37°C overnight in the dark.

-

Insight: 2-Chloroquinolines are less reactive than N-hydroxysuccinimide (NHS) esters and often require heat or prolonged incubation to drive the SNAr reaction.

-

Step 3: Quenching & Purification

-

Stop the reaction by adding 1 M Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.

-

Purify the conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with PBS to remove excess free probe and organic solvent.

-

Analyze the labeled protein by UV-Vis (A₂₈₀ for protein, A₃₅₀ for probe) and Fluorescence Spectroscopy.

Analytical Validation (HPLC Protocol)

For small molecule analysis (e.g., amino acids), use the following HPLC conditions after derivatization.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 25 mM Acetate Buffer, pH 5.8 |

| Mobile Phase B | Acetonitrile / Methanol (80:20) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence: Ex 355 nm / Em 440 nm |

| Gradient | 0% B to 60% B over 20 mins |

Workflow Diagram

Caption: Standard workflow for HPLC derivatization of amines using 2-chloroquinoline derivatives.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Low Fluorescence Signal | Incomplete reaction | Increase incubation temperature (up to 60°C) or pH (up to 9.5). |

| Precipitation | Probe insolubility | Increase DMSO/DMF concentration (up to 20% if tolerated) or use a surfactant. |

| High Background | Excess free probe | Extend dialysis or use a spin filter (3kDa cutoff) to remove unreacted small molecules. |

| Blue Shifted Emission | Solvent polarity | Quinoline fluorescence is solvatochromic. Measure spectra in the final assay buffer. |

References

-

General Reactivity of 2-Chloroquinolines

-

Fluorescence Labeling Mechanism

-

Struwe, W. B., et al. (2012).[4][1][2] "Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides." Biological Chemistry.

- Context: Establishes the protocol for using aminoquinolines (the product of this reaction) as fluorescent tags with Ex/Em ~355/440 nm.

-

-

Compound Data

-

Derivatization Protocols

-

Cohen, S. A., & Michaud, D. P. (1993). "Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography." Analytical Biochemistry.

- Context: Foundational text on quinoline-based amine labeling.

-

Sources

- 1. New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Pharmacological Profiling of 2,5-Dichloro-3,8-dimethylquinoline (2,5-DCDMQ)

[1]

Executive Summary & Scientific Rationale

2,5-Dichloro-3,8-dimethylquinoline (2,5-DCDMQ) is a substituted quinoline derivative (CAS: 948291-23-4) belonging to a "privileged scaffold" class in medicinal chemistry.[1][2][3] The quinoline core is historically significant for its broad biological activity, ranging from antimalarial (e.g., chloroquine) to antibacterial (e.g., fluoroquinolones) and anticancer (e.g., camptothecin analogs) applications.[2][4]

The specific substitution pattern of 2,5-DCDMQ—featuring chlorine atoms at the 2,5-positions and methyl groups at the 3,8-positions—imparts unique physicochemical properties:

-

Lipophilicity: The 3,8-dimethyl and 2,5-dichloro groups significantly increase LogP, necessitating specific formulation strategies for bioavailability.

-

Reactivity: The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution (

), making it a potential "warhead" for covalent modification of target proteins or a site for further derivatization.[2] -

Planarity: The aromatic core suggests potential for DNA intercalation or inhibition of planar-binding enzymes (e.g., Topoisomerase II).[1][2]

This Application Note provides a standardized workflow for evaluating 2,5-DCDMQ in in vitro and in vivo models, focusing on its most probable therapeutic applications: antiproliferative (oncology) and anti-infective activity.[2]

Chemical Handling & Formulation (Critical Step)[2]

Before initiating biological assays, proper solubilization is required due to the compound's high hydrophobicity.

Protocol A: Stock Solution Preparation

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.[2]

-

Concentration: Prepare a 10 mM or 50 mM master stock.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Vivo Formulation (Vehicle)

For animal studies, DMSO concentration must be minimized (<5%).[1][2]

Part 1: In Vitro Experimental Models

Antiproliferative Assay (Cancer Model)

Rationale: Quinoline derivatives frequently inhibit kinase activity or intercalate into DNA.[1][2] The MTT assay is the standard primary screen.[2]

Cell Lines:

-

A549 (Lung Carcinoma): High metabolic activity, robust model.[1][2]

-

MCF-7 (Breast Adenocarcinoma): Sensitive to quinoline-based estrogen receptor modulators.[2]

-

HUVEC (Normal): Control line to assess selectivity/toxicity.[2]

Protocol:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24 hours to allow attachment. -

Treatment: Prepare serial dilutions of 2,5-DCDMQ (0.1 µM to 100 µM) in culture medium (final DMSO <0.1%). Add 100 µL per well.

-

Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

-

Readout: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with 100 µL DMSO. Measure Absorbance at 570 nm.

Heme Polymerization Inhibition (Malaria Model)

Rationale: Many quinolines (like chloroquine) work by preventing the polymerization of toxic heme into hemozoin in the parasite's digestive vacuole.[1][2] This cell-free assay validates if 2,5-DCDMQ shares this mechanism.

Protocol:

-

Reaction Mix: Dissolve Hemin chloride (3 mM) in 0.1 M NaOH. Dilute to 100 µM in 0.5 M sodium acetate buffer (pH 5.0).

-

Incubation: Add 2,5-DCDMQ (various concentrations) to the hemin solution. Incubate at 37°C for 24 hours.

-

Separation: Centrifuge to pellet the insoluble hemozoin (polymer).

-

Quantification: Wash the pellet with 0.1 M NaHCO₃ (pH 9.0) to remove unpolymerized hemin. Dissolve the pellet in 0.1 M NaOH and measure absorbance at 405 nm.

-

Interpretation: Lower absorbance compared to control indicates inhibition of polymerization.

-

Visual Workflow: Mechanism of Action Validation

Figure 1: Strategic screening workflow to identify the primary Mechanism of Action (MoA) for 2,5-DCDMQ based on structural precedents.

Part 2: In Vivo Experimental Models

Maximum Tolerated Dose (MTD) Study

Rationale: Before efficacy studies, the toxicity threshold must be established, especially given the potential liver toxicity of chlorinated quinolines.[1][2]

Animal Model: CD-1 Mice (Male/Female, n=3 per group). Route: Intraperitoneal (IP) or Oral Gavage (PO).[1][2]

Protocol:

-

Dosing Escalation: Start with a "Limit Test" at 10 mg/kg. If tolerated, escalate to 50, 100, and 200 mg/kg in subsequent groups (48-hour intervals).

-

Observation: Monitor for 14 days.

-

Necropsy: At day 14, perform gross pathology focusing on the Liver (hepatotoxicity) and Kidneys (nephrotoxicity).[1][2]

Pharmacokinetics (PK) Snapshot

Rationale: Determine if the 3,8-dimethyl substitution protects against rapid metabolism (CYP450 oxidation).

Protocol:

-

Dose: Single bolus (e.g., 20 mg/kg PO).

-

Sampling: Collect blood via tail vein at 0.5, 1, 4, and 24 hours.[1][2]

-

Extraction: Mix plasma 1:3 with Acetonitrile (containing Internal Standard). Centrifuge at 10,000g for 10 min.

-

Analysis: LC-MS/MS. Monitor the parent mass (M+H) and potential hydroxylated metabolites (M+16).[2]

Data Presentation Standards

When reporting results for 2,5-DCDMQ, summarize quantitative metrics in the following format to ensure comparability with literature values for other quinolines.

| Parameter | Assay Model | Metric | Target Value (Hit Criteria) |

| Potency | MTT (A549 Cells) | IC₅₀ (µM) | < 10 µM |

| Selectivity | HUVEC vs. A549 | Selectivity Index (SI) | > 5.0 |

| Target Engagement | Heme Polymerization | IC₅₀ (µM) | Equivalent to Chloroquine |

| Bioavailability | PK (Mouse) | AUC (hr*ng/mL) | > 500 |

| Toxicity | MTD (Mouse) | LD₅₀ (mg/kg) | > 100 mg/kg |

References

-

Quinoline Scaffold in Medicinal Chemistry

- Maree, L., et al. (2020). Quinoline derivatives as antimalarial agents: A review. European Journal of Medicinal Chemistry.

-

Heme Polymerization Assay Protocol

-

Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput β-hematin inhibition screening assay for use in the search for antimalarial compounds.[2] Analytical Biochemistry.

-

-

MTT Assay Standardization

- Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD)

-

Chemical Properties & Safety (General Quinoline Class)

(Note: Specific biological data for CAS 948291-23-4 is proprietary or limited in public databases; protocols are derived from standard operating procedures for the structural class.)

Identifying and minimizing byproducts in 2,5-Dichloro-3,8-dimethylquinoline synthesis

Welcome to the dedicated technical support resource for the synthesis of 2,5-Dichloro-3,8-dimethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis. Our focus is on practical, experience-driven solutions to common challenges, particularly the identification and minimization of byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2,5-Dichloro-3,8-dimethylquinoline, offering probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

-

Probable Cause: Incomplete reaction, degradation of starting materials or product, or competing side reactions. The choice of synthetic route, such as a modified Combes or Doebner-von Miller synthesis, significantly influences the potential for these issues.[1][2][3]

-

Solutions:

-

Reaction Monitoring: Implement rigorous monitoring of the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] This allows for the determination of the optimal reaction time and prevents product degradation from prolonged heating.

-

Reagent Purity: Ensure the purity of starting materials, particularly the aniline and the β-dicarbonyl compound. Impurities can lead to a cascade of side reactions.

-

Temperature Control: Maintain strict control over the reaction temperature. Exothermic reactions, if not properly managed, can lead to the formation of tarry byproducts.[5]

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents and intermediates.

-

Issue 2: Formation of a Dark, Tarry Reaction Mixture

-

Probable Cause: This is a frequent issue in acid-catalyzed quinoline syntheses, often resulting from the polymerization of starting materials or intermediates.[5][6] In syntheses like the Skraup or Doebner-von Miller, the in-situ generated α,β-unsaturated carbonyl compounds are particularly prone to polymerization.[6][7]

-

Solutions:

-

Controlled Reagent Addition: Add reagents, especially the acid catalyst and any aldehydes or ketones, slowly and with efficient stirring to dissipate heat and minimize localized high concentrations.

-

Reaction Moderators: In Skraup-type syntheses, the use of a moderator like ferrous sulfate can help to control the exothermic nature of the reaction.[5]

-

Solvent Choice: The appropriate solvent can influence reaction rates and suppress polymerization. While traditional methods may use strong acids as both catalyst and solvent, exploring high-boiling point inert solvents might be beneficial.

-

Issue 3: Presence of Monochloro- or Trichlorinated Byproducts

-

Probable Cause: Incomplete or excessive chlorination of the quinoline core. The regioselectivity of chlorination can be influenced by the reaction conditions and the directing effects of the existing substituents.

-

Solutions:

-

Stoichiometry of Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide). Use of a slight excess may be necessary for complete dichlorination, but a large excess will promote the formation of trichlorinated species.

-

Reaction Time and Temperature: Monitor the chlorination reaction closely. Shorter reaction times and lower temperatures will favor the desired dichlorinated product and minimize over-chlorination.

-

Stepwise Chlorination: Consider a stepwise approach where the quinoline core is first synthesized and then subjected to a controlled dichlorination reaction.

-

Issue 4: Isomeric Byproducts

-

Probable Cause: The cyclization step in quinoline synthesis can sometimes lead to the formation of regioisomers, depending on the substitution pattern of the aniline and the dicarbonyl compound.[8] For instance, in a Combes synthesis, the initial condensation can occur at two different carbonyl groups of an unsymmetrical β-diketone.[8]

-

Solutions:

-

Choice of Starting Materials: The structure of the aniline and the β-dicarbonyl compound will dictate the regioselectivity of the cyclization. Careful selection of starting materials is crucial.

-

Catalyst Selection: The nature of the acid catalyst can influence the cyclization pathway. Experimenting with different Brønsted or Lewis acids may improve the selectivity for the desired isomer.[2]

-

Purification Strategy: If isomeric byproducts are unavoidable, a robust purification strategy using column chromatography or recrystallization will be necessary.[9]

-

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,5-Dichloro-3,8-dimethylquinoline and what are the key considerations?

The synthesis of 2,5-Dichloro-3,8-dimethylquinoline is likely to proceed through a multi-step process, beginning with the construction of the 3,8-dimethylquinoline core, followed by a selective dichlorination. A common approach for the core synthesis would be the Combes quinoline synthesis , which involves the acid-catalyzed condensation of an appropriately substituted aniline with a β-diketone.[1][8][10]

-

Key Considerations for Combes Synthesis:

-

Aniline Precursor: The synthesis would start with 2-methyl-5-chloroaniline.

-

β-Diketone: Acetylacetone would be the appropriate β-diketone to introduce the 2- and 4-methyl groups (which becomes the 3-methyl group in the final product after rearrangement).

-

Acid Catalyst: Concentrated sulfuric acid is a common catalyst for the cyclization step.[8][10]

-

Chlorination: The resulting 5-chloro-3,8-dimethylquinoline would then undergo a selective chlorination at the 2-position.

-

Q2: How can I identify the byproducts in my reaction mixture?

A combination of analytical techniques is essential for the unambiguous identification of byproducts.

-

Thin Layer Chromatography (TLC): A quick and effective method for monitoring the reaction and getting a preliminary idea of the number of components in the mixture.[4]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and the relative amounts of byproducts.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts by providing both retention time and mass spectral data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed chemical structure of the main product and any isolable byproducts.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing complex mixtures and identifying non-volatile byproducts.

Q3: What are the best methods for purifying the final product?

The purification strategy will depend on the nature of the impurities.

-

Acid-Base Extraction: Since quinolines are basic, an acid-base extraction can be a very effective initial purification step to separate the product from non-basic impurities and tarry materials.[5][9]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is a powerful technique for achieving high purity.[9]

-

Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel or alumina is often necessary.[9][11]

-

Salt Formation: In cases where the free base is difficult to crystallize, formation of a salt (e.g., hydrochloride) can sometimes induce crystallization.[9]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction by TLC

-

Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate.

-

Also spot the starting materials as a reference.

-

Place the TLC plate in the chamber and allow the solvent to ascend.

-

Remove the plate, mark the solvent front, and visualize the spots under a UV lamp.

-

The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Protocol 2: General Acid-Base Extraction for Purification

-

Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl).

-

The basic quinoline product will move into the aqueous layer as its hydrochloride salt.

-

Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

-

Make the aqueous layer basic by the slow addition of a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the quinoline precipitates or can be extracted.

-

Extract the free quinoline back into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

Data Presentation